molecular formula C10H8ClN B13228080 5-Chloro-7-methylisoquinoline

5-Chloro-7-methylisoquinoline

Cat. No.: B13228080
M. Wt: 177.63 g/mol
InChI Key: IRWAVGFMGSOLSF-UHFFFAOYSA-N
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Description

5-Chloro-7-methylisoquinoline is a synthetic isoquinoline derivative of interest in medicinal chemistry and drug discovery research. Isoquinoline scaffolds are recognized for their wide range of biological activities . This compound features a chloro substituent, which is a common handle for further structural modification through cross-coupling reactions and nucleophilic substitutions, allowing researchers to create diverse libraries of compounds for biological evaluation . The structural motif of halogenated isoquinolines is frequently explored in the development of new therapeutic agents. Studies on related isoquinoline alkaloids have confirmed various pharmacological properties, including antibacterial, anti-tumor, anti-virus, and anti-inflammatory activities . The presence of both chloro and methyl groups on the isoquinoline core makes this reagent a valuable intermediate for synthesizing novel molecules aimed at overcoming limitations such as low solubility and mild activity often associated with natural alkaloids . Researchers utilize this building block to design and synthesize new compounds to probe structure-activity relationships and identify potential lead candidates. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

5-chloro-7-methylisoquinoline

InChI

InChI=1S/C10H8ClN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h2-6H,1H3

InChI Key

IRWAVGFMGSOLSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2)C(=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 7 Methylisoquinoline and Its Analogues

Classical Isoquinoline (B145761) Synthesis Approaches

The foundational methods for isoquinoline synthesis rely on intramolecular cyclization reactions, often involving strong acids and high temperatures. These techniques, developed in the late 19th and early 20th centuries, remain fundamental in heterocyclic chemistry.

Bischler-Napieralski Reaction and Modifications

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. organic-chemistry.orgwikipedia.orgjk-sci.com The reaction is typically promoted by a dehydrating agent in acidic conditions. wikipedia.org The resulting dihydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline.

For the synthesis of 5-Chloro-7-methylisoquinoline, the process would commence with the acylation of a substituted β-phenylethylamine, namely N-(3-chloro-5-methylphenethyl)acetamide. This intermediate undergoes an intramolecular electrophilic aromatic substitution, or cyclization, upon treatment with a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). pharmaguideline.comnrochemistry.com The cyclization is an electrophilic aromatic substitution where the presence of activating groups on the aromatic ring generally facilitates the reaction. jk-sci.com In this specific case, the methyl group is activating while the chloro group is deactivating, influencing the reaction conditions required. For substrates with less reactive aromatic rings, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary. jk-sci.com

The mechanism can proceed through two primary pathways, one involving a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The reaction conditions can influence which mechanism is dominant. wikipedia.org Following the cyclization to form 5-chloro-7-methyl-3,4-dihydroisoquinoline, an oxidation step, commonly using palladium on carbon (Pd/C), is required to yield the final aromatic product, this compound. pharmaguideline.com Microwave-assisted protocols have been developed to significantly reduce reaction times for this sequence. organic-chemistry.org

Table 1: Reagents and Conditions for Bischler-Napieralski Type Reactions

Dehydrating Agent Typical Conditions Substrate Scope
POCl₃ (Phosphoryl chloride) Refluxing in an inert solvent (e.g., toluene, acetonitrile) Widely used for various β-arylethylamides. wikipedia.orgorganic-chemistry.org
P₂O₅ (Phosphorus pentoxide) Often used with POCl₃ for unactivated rings. jk-sci.com Effective for electron-poor aromatic rings. wikipedia.org
Tf₂O (Triflic anhydride) Often used with a non-nucleophilic base (e.g., 2-chloropyridine). nrochemistry.com Mild conditions, suitable for sensitive substrates.

Pictet-Spengler Reaction and Modifications

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. pharmaguideline.comwikipedia.org This reaction is a special case of the Mannich reaction. wikipedia.org To synthesize this compound, the starting material would be 2-(3-chloro-5-methylphenyl)ethanamine.

This amine is condensed with an aldehyde, typically formaldehyde, in the presence of an acid catalyst like hydrochloric acid. wikipedia.org This forms a Schiff base, which then protonates to an electrophilic iminium ion. The subsequent intramolecular electrophilic attack on the aromatic ring leads to the formation of 5-chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction's success is sensitive to the nucleophilicity of the aromatic ring; electron-donating groups facilitate the cyclization, often allowing for milder conditions. wikipedia.org The presence of the deactivating chloro group on the target precursor may necessitate stronger acids or higher temperatures. wikipedia.org

Finally, the resulting tetrahydroisoquinoline must be aromatized through a two-step oxidation process to yield this compound. Microwave assistance can also be employed to accelerate the synthesis of tetrahydroisoquinolines via this method. organic-chemistry.org

Pomeranz-Fritsch Cyclization and Related Transformations

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. wikipedia.org For the synthesis of this compound, the key starting materials would be 3-chloro-5-methylbenzaldehyde (B111031) and an aminoacetal such as 2,2-diethoxyethylamine.

The synthesis occurs in two main stages. First, the benzaldehyde (B42025) and the aminoacetal undergo condensation to form a Schiff base, specifically a benzalaminoacetal. wikipedia.orgresearchgate.net In the second stage, this intermediate is treated with a strong acid, such as concentrated sulfuric acid, which promotes cyclization and dehydration to form the aromatic isoquinoline ring system. wikipedia.orgthermofisher.com The mechanism involves the formation of a bicyclic intermediate, which then eliminates alcohol molecules to become aromatic. wikipedia.org

Several modifications to the original protocol exist, such as the Schlittler-Müller and Bobbitt modifications, which allow for the synthesis of C1-substituted or tetrahydroisoquinoline derivatives, respectively. thermofisher.com The Jackson modification involves converting the intermediate benzylamine (B48309) to an N-tosylate, which can be cyclized under milder acidic conditions. rsc.org

Other Cyclization and Condensation Reactions

Beyond the three major named reactions, other classical methods exist for constructing the isoquinoline skeleton. One such approach is the Pictet-Gams modification of the Bischler-Napieralski reaction, which uses a β-hydroxy-β-phenethylamide as the starting material. This substrate undergoes cyclization and dehydration in a single step with a strong Lewis acid to directly yield the aromatic isoquinoline, bypassing the need for a separate oxidation step. wikipedia.orgpharmaguideline.com

Another strategy involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This versatile method allows for the rapid assembly of highly substituted isoquinolines. By trapping the intermediate eneamido anion with various electrophiles, a diverse array of substitution patterns can be achieved, offering a potential route to complex analogues of this compound. nih.gov

Modern Catalytic Strategies

Modern synthetic chemistry has introduced powerful catalytic systems that enable the construction of isoquinolines with high efficiency, atom economy, and functional group tolerance, often under milder conditions than classical methods.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These methods often rely on the activation of C-H bonds or proceed through coupling and annulation cascades. researchgate.net

Palladium-catalyzed reactions are prominent in this area. One strategy involves the palladium-catalyzed reductive cyclization of an appropriately substituted oxazolidine, which proceeds through C-O and C-N bond cleavage and subsequent aromatization to form the isoquinoline ring. nih.gov Another approach is the coupling of an o-halobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization to yield the isoquinoline product. organic-chemistry.org

Cobalt and Rhodium-catalyzed reactions offer alternative pathways, frequently utilizing C-H activation. For example, cobalt catalysts can enable the formal [4+2] cycloaddition of arenes with imines. frontiersin.org Rhodium(III)-catalyzed oxidative annulation of N-methoxybenzamides with epoxides can produce isoquinolones, which are precursors to isoquinolines. nih.gov These C-H functionalization strategies provide atom-economical routes to substituted isoquinolines by forming the heterocyclic ring through the reaction of a substituted benzamide (B126) or ketoxime with an alkyne or other coupling partner. researchgate.net

Table 2: Comparison of Selected Modern Catalytic Methods for Isoquinoline Synthesis

Metal Catalyst General Reaction Type Key Precursors Advantages
Palladium (Pd) Coupling/Annulation o-halobenzaldehyde imines, alkynes High yields, short reaction times. organic-chemistry.org
Rhodium (Rh) C-H Activation/Annulation Benzamides, alkynes/epoxides High atom economy, good functional group tolerance. nih.gov
Cobalt (Co) C-H Activation/Annulation Ketazines, alkynes Cost-effective metal, sustainable solvents (e.g., PEG). researchgate.net
Copper (Cu) Cascade Cyclization o-alkynylbenzonitriles, anilines Sequential C-N bond formation. mdpi.com

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the synthesis of chiral isoquinoline derivatives. harvard.edunih.govscielo.br Chiral phosphoric acids can catalyze the Pictet-Spengler reaction of biaryl substrates to yield axially chiral tetrahydroisoquinolines with excellent enantioselectivities. rsc.org This dynamic kinetic resolution approach allows for the catalytic control of the C-C stereogenic axis. rsc.org

Another organocatalytic strategy involves the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of pyrrolidine (B122466) to synthesize 7-chloroquinoline-1,2,3-triazoyl carboxylates. rsc.org

Photochemical Synthesis Routes for Isoquinoline Frameworks

Photochemical methods offer a green and efficient way to construct isoquinoline frameworks by utilizing light to initiate reactions. prepchem.comnih.govd-nb.info These reactions often proceed under mild conditions and can provide access to unique molecular architectures. For example, a photochemical reaction involving the radical addition and cascade cyclization of N-acryloyl benzamides can lead to the formation of isoquinolinediones under metal-free and photocatalyst-free conditions.

Visible light-mediated C-H hydroxyalkylation of isoquinolines can be achieved using 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. nih.gov This method avoids the need for external oxidants and proceeds via a radical-mediated spin-center shift. nih.gov

Electrochemical Synthesis Methods

Electrochemical synthesis is gaining attention as a sustainable and environmentally friendly method for constructing organic molecules. This approach uses electricity to drive chemical reactions, often avoiding the need for harsh reagents. While specific electrochemical methods for this compound are not detailed in the literature, the general principles can be applied. For instance, the electrochemical synthesis of 5-benzylidenebarbiturate derivatives has been achieved by reacting barbituric acid with aldehydes in water, demonstrating a fast and catalyst-free method.

Strategies for Substituted Isoquinoline Synthesis

The synthesis of specifically substituted isoquinolines like this compound requires careful selection of starting materials and synthetic routes. A versatile method for preparing highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by trapping with various electrophiles. nih.govopenmedicinalchemistryjournal.com This approach allows for the convergent assembly of multiple components in a single operation. nih.govopenmedicinalchemistryjournal.com

For the introduction of substituents at the C4 position, a Heck reaction of 4-bromoisoquinoline (B23445) with acrylates can be employed to yield α,β-unsaturated esters, which can be further functionalized. researchgate.net The synthesis of 3,4-disubstituted isoquinolines can be achieved via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines with organic halides. acs.org

Regioselective Functionalization Approaches

Regioselective synthesis is crucial for controlling the precise placement of functional groups on the isoquinoline core, which in turn dictates the molecule's properties and biological activity. Various strategies have been employed to achieve regioselectivity in the synthesis of substituted isoquinolines.

One prominent approach involves the palladium-catalyzed α-arylation of ketones . This method allows for the convergent and regioselective combination of readily available starting materials to produce a wide array of polysubstituted isoquinolines. The regioselectivity is controlled during the arylation step, enabling the specific construction of intermediates that lead to the desired substitution pattern on the final isoquinoline product. This technique has proven effective for synthesizing isoquinolines with diverse substituents at various positions.

Another powerful technique is transition metal-catalyzed C-H activation and annulation . This strategy offers an efficient and atom-economical route to substituted isoquinolones. For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoates has been shown to proceed with excellent regioselectivity, affording 3,4-substituted hydroisoquinolones. Similarly, ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes provides a regioselective pathway to 1-haloisoquinolines. These methods are advantageous as they often utilize readily available starting materials and offer a direct way to construct the isoquinoline ring system with specific substitution patterns.

The table below summarizes key regioselective functionalization approaches for isoquinoline synthesis.

MethodCatalyst/ReagentKey Features
Palladium-catalyzed α-arylationPalladium catalyst, appropriate ligandConvergent, good to excellent yields, tolerates a wide array of substituents
Palladium-catalyzed C-H activationPalladium catalyst, oxidantHigh regioselectivity, good yields under relatively mild conditions
Ruthenium-catalyzed cyclizationRuthenium catalyst, baseHighly regioselective, provides access to 1-haloisoquinolines

Stereoselective Synthesis of Chiral Isoquinoline Scaffolds

The development of stereoselective methods for the synthesis of chiral isoquinoline scaffolds, particularly tetrahydroisoquinolines (THIQs), is of significant interest due to their prevalence in natural products and pharmaceuticals.

A primary strategy for achieving stereoselectivity is through asymmetric hydrogenation . This can be accomplished using transition metal catalysts such as iridium, ruthenium, and rhodium complexed with chiral ligands. The asymmetric hydrogenation of prochiral precursors like dihydroisoquinolines (DHIQs) or enamines can provide access to chiral THIQs with high enantioselectivity. The choice of catalyst and ligand is critical in controlling the stereochemical outcome of the reaction. For instance, iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective for a broad range of substrates.

Asymmetric transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method typically employs a hydrogen donor, such as formic acid or isopropanol, in the presence of a chiral transition metal catalyst. Ruthenium-based catalysts are often used in this context and have demonstrated excellent reactivity and enantioselectivity in the reduction of DHIQs.

Enzymatic reactions also provide a powerful tool for stereoselective synthesis. The Pictet-Spengler reaction , catalyzed by enzymes like norcoclaurine synthase (NCS), can produce optically active THIQs. NCS catalyzes the stereoselective condensation of dopamine (B1211576) with an aldehyde, and studies have shown that the enzyme can accept a range of aldehyde substrates, making it a valuable tool for synthesizing unnatural, chiral THIQs.

Another important approach is the Bischler-Napieralski cyclization followed by asymmetric reduction . This two-step process involves the formation of a 3,4-dihydroisoquinoline (B110456) intermediate, which is then reduced enantioselectively to the corresponding tetrahydroisoquinoline. The stereogenic center is created during the reduction step, which can be controlled using chiral reducing agents or catalytic asymmetric hydrogenation.

The following table outlines key stereoselective methods for the synthesis of chiral isoquinoline scaffolds.

MethodCatalyst/EnzymeKey Features
Asymmetric HydrogenationChiral Iridium, Ruthenium, or Rhodium complexesHigh enantioselectivity, broad substrate scope
Asymmetric Transfer HydrogenationChiral Ruthenium or Iridium complexesAvoids the use of high-pressure hydrogen gas, excellent reactivity and enantioselectivity
Enzymatic Pictet-Spengler ReactionNorcoclaurine Synthase (NCS)High stereoselectivity, operates under mild conditions, can be used to synthesize unnatural amino acids
Bischler-Napieralski/Asymmetric ReductionChiral reducing agents or catalystsA versatile two-step process for creating a stereogenic center at the C1 position

Sustainable Chemistry Considerations in Synthesis

Environmentally Benign Reaction Media and Catalysts

A key aspect of sustainable synthesis is the use of environmentally friendly solvents and recyclable catalysts. Traditional methods for isoquinoline synthesis often employ hazardous solvents and stoichiometric amounts of harsh reagents. Modern approaches focus on replacing these with greener alternatives.

Polyethylene glycol (PEG) has emerged as a promising green reaction medium. It is non-toxic, biodegradable, and can often be recycled. For example, a Ru(II)/PEG-400 catalytic system has been developed for the synthesis of isoquinolines. This system allows for a homogeneous reaction environment and the catalyst can be recovered and reused, which is both economically and environmentally advantageous.

Water is another ideal green solvent due to its abundance, non-toxicity, and non-flammability. Efforts are being made to develop synthetic routes for isoquinolines that can be performed in aqueous media.

The use of recyclable catalysts is also a cornerstone of green chemistry. Heterogeneous catalysts, such as metal-organic frameworks (MOFs), are being explored for isoquinoline synthesis. For instance, a magnetic Cu-MOF-74 has been used as a recyclable catalyst in the synthesis of 1-aminoisoquinolines. The magnetic nature of the catalyst allows for its easy separation from the reaction mixture and subsequent reuse.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for promoting green chemistry principles. nih.gov Microwave heating can significantly reduce reaction times, increase product yields, and often allows for reactions to be carried out in the absence of a solvent. nih.gov

The application of microwave irradiation to traditional isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions , has been shown to dramatically improve their efficiency. nih.gov Reactions that would typically require long heating times under conventional conditions can often be completed in a matter of minutes in a microwave reactor. nih.gov

Furthermore, microwave-assisted methods have been developed for palladium-catalyzed reactions to construct substituted isoquinolines. For example, a one-pot, three-component reaction of a 2-bromoaryl-aldehyde, a terminal acetylene, and ammonium (B1175870) acetate (B1210297) under microwave irradiation provides a rapid and efficient route to a variety of substituted isoquinolines. thieme-connect.de This approach highlights the synergy between microwave technology and modern catalytic methods in developing sustainable synthetic protocols. The significant reduction in reaction times and often improved yields make MAOS an attractive and environmentally conscious alternative to conventional heating methods. nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 7 Methylisoquinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the isoquinoline (B145761) nucleus predominantly occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. iust.ac.irquimicaorganica.org Under the acidic conditions typical for EAS, the nitrogen atom is protonated, further deactivating the heterocyclic ring towards electrophilic attack. Consequently, substitution happens at the C-5 and C-8 positions. shahucollegelatur.org.ingcwgandhinagar.comuop.edu.pk

In 5-Chloro-7-methylisoquinoline, the directing effects of the existing substituents must be considered:

Chloro Group (C-5): The chlorine atom is a deactivating group due to its inductive electron-withdrawal but acts as an ortho, para-director because of resonance electron donation. It would direct incoming electrophiles to the C-6 and C-8 positions.

Methyl Group (C-7): The methyl group is an activating, ortho, para-director via hyperconjugation and weak inductive effects. It directs incoming electrophiles towards the C-6 and C-8 positions.

Both substituents reinforce substitution at the C-6 and C-8 positions. Given that C-8 is an inherently favored position for electrophilic attack on the isoquinoline core, it is expected to be a major site of substitution. iust.ac.ir Steric hindrance from the adjacent chloro group at C-5 might slightly disfavor attack at the C-6 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions.
ReactionReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)5-Chloro-7-methyl-8-nitroisoquinoline
HalogenationBr₂ / FeBr₃Br⁺ (Bromonium ion)8-Bromo-5-chloro-7-methylisoquinoline
SulfonationFuming H₂SO₄SO₃This compound-8-sulfonic acid

Nucleophilic Substitution Reactions (e.g., at halogenated positions)

Nucleophilic substitution on the isoquinoline ring occurs most readily at the C-1 position, which is activated by the adjacent electron-withdrawing nitrogen atom. shahucollegelatur.org.inyoutube.com In contrast, a halogen substituent on the benzene portion of the isoquinoline ring, such as the chlorine at C-5, behaves much like a typical aryl halide. iust.ac.ir

Direct nucleophilic aromatic substitution (SNAr) at the C-5 position of this compound is generally difficult. The SNAr mechanism requires the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), a process which is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com In this molecule, the nitrogen atom is too distant to provide significant activation for the departure of the C-5 chloro group. Therefore, displacing the chlorine with nucleophiles like alkoxides, amides, or cyanides would necessitate harsh reaction conditions, such as high temperatures and pressures, or the use of very powerful nucleophiles. libretexts.org This low reactivity is in stark contrast to halogens at the C-1 position of isoquinoline, which are readily displaced by nucleophiles. iust.ac.irshahucollegelatur.org.in

Oxidation and Reduction Reactions of the Isoquinoline Core

The isoquinoline core is relatively stable to oxidation but can undergo ring cleavage under forceful conditions. pharmaguideline.com The reaction's outcome can be influenced by the nature of the substituents on the carbocyclic ring. shahucollegelatur.org.in

Oxidation: Vigorous oxidation of the unsubstituted isoquinoline ring with reagents like alkaline potassium permanganate (B83412) (KMnO₄) cleaves the molecule, yielding a mixture of phthalic acid (from the benzene ring) and pyridine-3,4-dicarboxylic acid (from the pyridine ring). gcwgandhinagar.comslideshare.net For this compound, the presence of an activating methyl group on the benzene ring could make this ring more susceptible to oxidation, while the deactivating chloro group offers some protection.

Reduction: The isoquinoline nucleus can be selectively reduced in either the pyridine or the benzene ring, depending on the chosen reagents and conditions. iust.ac.ir

Pyridine Ring Reduction: Catalytic hydrogenation (e.g., H₂/Pd) or treatment with hydride reagents in an acidic medium typically reduces the heterocyclic ring, affording 5-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline. iust.ac.irshahucollegelatur.org.in

Benzene Ring Reduction: Under conditions of strong acid, catalytic hydrogenation can selectively saturate the carbocyclic ring. iust.ac.iracs.org More recent methodologies, such as photochemical reduction using triethylsilane and trifluoroacetic acid, have also proven effective for the reduction of the benzene portion of the isoquinoline system. nih.gov

Table 2: Common Reduction Reactions of the Isoquinoline Core.
Reaction TypeTypical ReagentsRing ReducedExpected Product
Catalytic HydrogenationH₂, Pd/C, in neutral/acidic mediaPyridine5-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline
Catalytic HydrogenationH₂, PtO₂, in strong acid (e.g., TFA)Benzene5-Chloro-7-methyl-5,6,7,8-tetrahydroisoquinoline
Photochemical Hydrosilylation(C₂H₅)₃SiH, TFA, UV lightBenzeneReduced benzene ring derivatives

Metal-Mediated Chemical Transformations

The C-5 chloro group serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a catalytic cycle involving oxidative addition and reductive elimination steps. wikipedia.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura researchgate.netwikipedia.org and Heck organic-chemistry.orgbeilstein-journals.org couplings are particularly relevant. In these processes, a palladium(0) catalyst reacts with the C-Cl bond of this compound to initiate the catalytic cycle. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands enable their efficient coupling. researchgate.net

Oxidative addition is the crucial first step in most cross-coupling catalytic cycles. wikipedia.orglibretexts.org A low-valent metal complex, typically palladium(0), inserts into the carbon-chlorine bond. This process increases the oxidation state and coordination number of the metal center. youtube.comyoutube.com For this compound, the reaction with a Pd(0)L₂ complex would form a square planar palladium(II) intermediate, which is the active species for the subsequent steps of the catalytic cycle. nih.gov

Mechanism Step: Pd(0)L₂ + this compound → (5-isoquinolyl)Pd(II)(Cl)L₂

Ligand exchange is a fundamental process in organometallic chemistry where one ligand on a metal complex is replaced by another. chemguide.co.uklibretexts.org In the context of a Suzuki-Miyaura coupling, the key ligand exchange step is transmetalation. wikipedia.org Following the initial oxidative addition, the aryl palladium(II) complex reacts with an organoboron reagent (e.g., a boronic acid activated by a base). The organic group from the boron compound is transferred to the palladium center, displacing the halide ligand and forming a diorganopalladium(II) intermediate. This intermediate then proceeds to the final reductive elimination step to form the C-C coupled product and regenerate the Pd(0) catalyst.

Radical Reactions and Mechanistic Pathways

The this compound molecule offers two primary sites for radical reactions: the aromatic core and the methyl substituent.

Minisci Reaction: This reaction involves the attack of a nucleophilic radical onto a protonated heteroaromatic ring. For isoquinoline, this typically occurs at the C-1 position. iust.ac.ir Under Minisci conditions (e.g., generating alkyl radicals from carboxylic acids using silver nitrate (B79036) and ammonium (B1175870) persulfate), this compound could potentially undergo substitution at C-1.

Benzylic Halogenation: The methyl group at the C-7 position is a benzylic site and is susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be selectively brominated. This reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps, leading to the formation of 5-Chloro-7-(bromomethyl)isoquinoline. This product is a versatile intermediate for further functionalization.

Rearrangement Reactions (e.g., N to C migrations)

Rearrangement reactions in isoquinoline systems, particularly those involving the migration of a substituent from the nitrogen atom to a carbon atom on the ring (N to C migration), represent a powerful tool for C-H functionalization. While specific studies detailing the rearrangement of this compound are not extensively documented in the reviewed literature, analogous transformations in related isoquinoline frameworks provide a strong basis for predicting its behavior.

One of the most pertinent types of rearrangement is the photo-induced migration of alkyl groups from the isoquinolinium nitrogen to a carbon on the aromatic ring. This process typically involves the initial N-alkylation of the isoquinoline to form an isoquinolinium salt. Subsequent photochemical irradiation can then induce a wikipedia.orgnih.gov N to C rearrangement, leading to the alkylation of the isoquinoline core, often at the meta-position (C4). This transformation is believed to proceed through a singlet excited state of an enamine-type intermediate. The dual role of the group on the nitrogen is crucial; it first acts as an activator for the formation of an intermediate adduct (e.g., with a phosphite) and then migrates to a ring carbon.

The general mechanism for such a phosphite-mediated photochemical N to C alkyl migration can be outlined as follows:

N-Alkylation: The isoquinoline nitrogen attacks an alkyl halide to form an N-alkylisoquinolinium salt.

Adduct Formation: A nucleophile, such as a phosphite, adds to the isoquinolinium salt to form an enamine-type intermediate.

Photochemical Excitation: The intermediate absorbs light, leading to an excited state.

N to C Migration: The alkyl group migrates from the nitrogen to a carbon atom of the isoquinoline ring.

Rearomatization: The system rearomatizes to yield the final C-alkylated isoquinoline product.

While direct experimental data for this compound is not available, it is anticipated that the chloro and methyl substituents would influence the regioselectivity and efficiency of such rearrangement reactions through their electronic and steric effects.

Coupling Reactions for Complex Derivative Formation

The chlorine atom at the C5 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming C-C bonds. The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and functional group tolerance. For a substrate like this compound, a variety of aryl, heteroaryl, or vinyl groups could be introduced at the C5 position.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The mechanism typically proceeds via oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. This reaction would allow for the introduction of various alkenyl substituents at the C5 position of the isoquinoline core.

Sonogashira Coupling: This powerful reaction facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne. It is typically co-catalyzed by palladium and copper complexes and requires a base. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl chloride. Reductive elimination then affords the arylated alkyne. This method would enable the synthesis of 5-alkynyl-7-methylisoquinolines, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to yield the corresponding 5-amino-7-methylisoquinoline derivative. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction.

The following table summarizes the key aspects of these coupling reactions as they would apply to this compound for the synthesis of complex derivatives.

Coupling ReactionCoupling PartnerBond FormedTypical Catalyst SystemKey ReagentsResulting Derivative Structure
Suzuki-Miyaura Boronic Acid/Ester (R-B(OH)₂)C-CPd(0) complex (e.g., Pd(PPh₃)₄), LigandBase (e.g., Na₂CO₃, K₃PO₄)5-R-7-methylisoquinoline (R = aryl, vinyl)
Heck Alkene (R-CH=CH₂)C-CPd(0) or Pd(II) salt (e.g., Pd(OAc)₂), LigandBase (e.g., Et₃N)5-(R-CH=CH)-7-methylisoquinoline
Sonogashira Terminal Alkyne (R-C≡CH)C-CPd(0) complex, Cu(I) salt (e.g., CuI)Base (e.g., Et₃N, piperidine)5-(R-C≡C)-7-methylisoquinoline
Buchwald-Hartwig Amine (R¹R²NH)C-NPd(0) or Pd(II) complex, Ligand (e.g., BINAP)Strong Base (e.g., NaOtBu)5-(R¹R²N)-7-methylisoquinoline

These coupling reactions provide a powerful synthetic arsenal (B13267) for the derivatization of this compound, allowing for the systematic modification of its structure to explore structure-activity relationships in various chemical and biological contexts. The specific conditions for each reaction would require empirical optimization to achieve the desired outcomes.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 7 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Chloro-7-methylisoquinoline is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would be of particular interest, likely showing a complex series of doublets and singlets. The methyl group protons would appear as a sharp singlet in the upfield region.

Methyl Protons (C7-CH₃): A singlet, integrating to 3H, is expected around δ 2.5 ppm.

Aromatic Protons:

H6: A singlet or a narrow doublet is expected for the proton at position 6.

H8: A singlet or a narrow doublet is expected for the proton at position 8.

H1, H3, H4: These protons on the pyridine (B92270) ring will show characteristic chemical shifts and coupling patterns (doublets or doublets of doublets) typical for the isoquinoline (B145761) ring system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a signal for each of the 10 unique carbon atoms in the this compound structure. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N) and the aromatic system. Quaternary carbons, those without attached protons (C5, C7, C8a, C4a), are expected to show less intense signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
1CH~8.5-9.0~150-155Downfield due to proximity to nitrogen.
3CH~7.5-7.8~120-125
4CH~7.8-8.2~135-140
4aC-~128-132Quaternary carbon.
5C-~130-135Quaternary carbon, attached to Cl.
6CH~7.4-7.6~125-130
7C-~140-145Quaternary carbon, attached to methyl.
7-CH₃CH₃~2.5~20-25Methyl group.
8CH~7.6-7.9~128-132
8aC-~145-150Quaternary carbon, bridgehead.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the isoquinoline core. For instance, correlations would be expected between H3 and H4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (except the methyl singlet) to its corresponding carbon atom in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. For example, the protons of the methyl group (C7-CH₃) would show a correlation to the quaternary carbon at C7 and potentially to C6 and C8. The proton at H1 would show correlations to C3 and C8a.

In cases where only a very small amount of this compound is available, advanced NMR techniques would be employed. The use of cryogenically cooled probes (cryoprobes) can significantly enhance signal-to-noise ratios, allowing for the acquisition of high-quality 1D and 2D NMR data from microgram quantities of the sample in a much shorter time. Additionally, micro-NMR systems, which use smaller sample volumes, can be utilized to obtain detailed structural information from limited sample amounts.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈ClN), the nominal molecular weight is approximately 177.63 g/mol .

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 177. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 179 with about one-third the intensity of the molecular ion peak would be a characteristic feature, confirming the presence of one chlorine atom. Common fragmentation patterns for isoquinolines include the loss of HCN (27 mass units) or cleavage of substituents.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The expected exact mass for C₁₀H₈³⁵ClN would be calculated and compared to the measured value to confirm the composition.

Interactive Data Table: Predicted Mass Spectrometry Data

Technique Expected m/z Interpretation
MS (EI)177Molecular Ion (M⁺) with ³⁵Cl
MS (EI)179M+2 Isotope Peak with ³⁷Cl
MS (EI)142[M-Cl]⁺ Fragment
MS (EI)150[M-HCN]⁺ Fragment
HRMSC₁₀H₈³⁵ClNConfirms Elemental Formula

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic isoquinoline ring system.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl hydrogens would appear in the fingerprint region (below 1500 cm⁻¹).

C-Cl Stretching: A moderate to strong absorption in the 700-800 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
Aromatic C=C/C=N Stretch1500-1650
C-H Bends1000-1400
C-Cl Stretch700-800

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like isoquinoline. The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or cyclohexane, would show characteristic absorption bands arising from π→π* transitions within the aromatic system. The parent isoquinoline molecule exhibits multiple absorption bands. The substitution with a chloro and a methyl group would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. Photophysical characterization would involve studying the fluorescence properties of the molecule, including its emission spectrum and quantum yield, to understand its behavior upon electronic excitation.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

A comprehensive search of crystallographic databases and scientific literature did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state structure, including unit cell dimensions, space group, and key bond lengths and angles, is not publicly available at this time.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. Furthermore, for chiral molecules, X-ray crystallography can be employed to determine the absolute configuration of stereocenters.

In the absence of experimental crystallographic data for this compound, a detailed analysis of its solid-state structure and absolute configuration cannot be provided. The acquisition of such data would require the successful growth of single crystals of the compound suitable for X-ray diffraction analysis.

Future crystallographic studies on this compound would be invaluable for:

Conformational Analysis: Determining the preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as stacking or halogen bonding, which influence the crystal packing.

Structural Comparison: Providing a basis for comparison with computationally predicted structures and with the crystal structures of related isoquinoline derivatives.

Should crystallographic data for this compound become available, a detailed analysis would be presented in this section, including a comprehensive data table summarizing the key crystallographic parameters.

Theoretical and Computational Chemistry Studies on 5 Chloro 7 Methylisoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk For a molecule like 5-Chloro-7-methylisoquinoline, DFT calculations can provide a wealth of information about its fundamental properties. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

Electronic Structure Analysis (e.g., HOMO, LUMO energy levels)

The electronic structure of a molecule is pivotal to its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For this compound, DFT calculations would predict the energies of these orbitals. While specific experimental values are not available, theoretical calculations for similar chloro-quinoline derivatives have been performed. For instance, in a study of 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332), the HOMO-LUMO energy gap was calculated to be approximately 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr It is expected that this compound would exhibit a HOMO-LUMO gap in a similar range, indicative of a stable yet reactive molecule. The distribution of the HOMO and LUMO across the isoquinoline (B145761) ring system would also reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap4.5

Note: The data in this table is hypothetical and serves as an illustration of typical values obtained from DFT calculations for similar molecules.

Molecular Geometry Optimization

Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule. mdpi.com Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. This process finds a stationary point on the potential energy surface, which corresponds to a stable conformation of the molecule. The optimized geometry provides a realistic three-dimensional representation of the molecule, which is fundamental for understanding its physical and chemical properties. For related quinoline (B57606) compounds, theoretical geometry optimizations have been shown to be in good agreement with experimental data from X-ray crystallography. nih.gov

Table 2: Predicted Bond Lengths and Angles for this compound (Hypothetical Data)

Bond/AngleValue (Å/°)
C-Cl Bond Length1.74
C-N Bond Length (average)1.35
C-C Bond Length (aromatic, average)1.40
C-C-N Angle (average)120

Note: The data in this table is hypothetical and based on typical values for similar aromatic heterocyclic compounds.

Vibrational Frequency and Spectroscopic Predictions

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. mdpi.com DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. sigmaaldrich.comnih.gov These predicted spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other limitations of the theoretical model. nih.gov Studies on similar molecules like 7-bromo-5-chloro-8-hydroxyquinoline have demonstrated the utility of DFT in assigning vibrational modes. sigmaaldrich.com

Quantum Chemical Descriptors and Quantitative Structure-Activity Relationships (QSAR) for Reactivity

Quantum chemical descriptors are numerical values derived from the electronic and geometric structure of a molecule that quantify its chemical information. nih.gov These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to establish a mathematical relationship between the chemical structure and biological activity or reactivity of a series of compounds. researchgate.netdergipark.org.tr

For this compound, various quantum chemical descriptors can be calculated using the results of DFT computations. These include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and polarizability. conicet.gov.ar

Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S).

Topological Descriptors: Based on the connectivity of atoms in the molecule.

These descriptors can then be used to build QSAR models to predict the reactivity of this compound in various chemical reactions or its potential biological activity. aidic.it For example, the HOMO and LUMO energies can indicate its susceptibility to electrophilic and nucleophilic attack, respectively.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate the activation energy barriers. This information is crucial for understanding the kinetics and feasibility of a reaction. For instance, DFT calculations could be used to model the mechanism of nucleophilic substitution at the chloro-position or electrophilic substitution on the isoquinoline ring. Such studies on related heterocyclic systems have provided valuable insights into their reaction pathways.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would arise from the rotation of the methyl group. While the isoquinoline ring itself is rigid, computational methods can be used to determine the preferred orientation of the methyl group and the energy barriers to its rotation.

Furthermore, these calculations can reveal important intramolecular interactions, such as hydrogen bonding or steric effects, that influence the molecule's conformation and reactivity. Natural Bond Orbital (NBO) analysis is a technique that can be used to study these interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. dergi-fytronix.com For example, NBO analysis of 2-chloro-7-methylquinoline-3-carbaldehyde has been used to understand orbital interactions and stabilization energies. dergi-fytronix.com A similar analysis of this compound would provide a detailed picture of its electronic structure and intramolecular forces.

Solvent Effects on Reactivity and Structure

The surrounding solvent environment can significantly influence the chemical and physical properties of a molecule. For this compound, the polarity of the solvent is expected to play a crucial role in altering its reactivity and structural characteristics. This is due to the presence of a polar C-Cl bond and the nitrogen heteroatom, which can engage in various intermolecular interactions with solvent molecules. While specific experimental or computational studies on this compound are not extensively available, the behavior of related isoquinoline and quinoline derivatives in different solvents allows for an informed discussion of the anticipated effects.

Theoretical and computational chemistry provides powerful tools to probe these solvent-solute interactions. The Polarizable Continuum Model (PCM), and specifically the Integral Equation Formalism variant (IEFPCM), is a common method used to simulate the effects of a solvent on a solute's properties. eurjchem.com This model treats the solvent as a continuous dielectric medium, which can be computationally efficient while still providing valuable insights into how the solvent environment modulates molecular structure and reactivity.

One of the primary ways solvents affect molecules is by altering their electronic properties. For instance, the polarity of the solvent can influence the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A change in the HOMO-LUMO energy gap can, in turn, affect the molecule's reactivity and its UV-Vis absorption spectrum. In polar solvents, it is common to observe shifts in the absorption maxima (λmax) compared to nonpolar solvents. For isoquinoline derivatives, a high polarity of the solvent can lead to bathochromic shifts (a shift to longer wavelengths) for π → π* transitions. mdpi.com

The reactivity of this compound is also expected to be solvent-dependent. Solvation can stabilize transition states to a different extent than the reactants, thereby altering the activation energy of a reaction. For reactions involving polar or charged intermediates, polar solvents are generally expected to increase the reaction rate by stabilizing these species.

The following data tables illustrate the hypothetical solvent effects on key properties of this compound, based on general trends observed for related heterocyclic compounds.

Table 1: Hypothetical Solvent Effects on the UV-Vis Absorption Maximum (λmax) of this compound

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88310
Dichloromethane8.93315
Acetone20.7318
Acetonitrile37.5320
Water80.1325

Table 2: Hypothetical Solvent Effects on the Ground State Dipole Moment of this compound

SolventDielectric Constant (ε)Dipole Moment (Debye)
Gas Phase1.002.50
n-Hexane1.882.55
Dichloromethane8.932.70
Acetone20.72.85
Acetonitrile37.52.90
Water80.13.05

Table 3: Hypothetical Solvent Effects on the HOMO-LUMO Energy Gap of this compound

SolventDielectric Constant (ε)HOMO (eV)LUMO (eV)Energy Gap (eV)
Gas Phase1.00-6.50-1.505.00
n-Hexane1.88-6.48-1.534.95
Dichloromethane8.93-6.45-1.584.87
Acetone20.7-6.42-1.624.80
Acetonitrile37.5-6.40-1.654.75
Water80.1-6.35-1.704.65

It is important to note that these tables represent expected trends and are not based on direct experimental data for this compound. The actual values may vary.

Applications in Chemical Science and Research

Role as a Privileged Scaffold in Organic Synthesis

The isoquinoline (B145761) framework is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. rsc.orgnih.govresearchgate.net This term refers to molecular cores that are capable of providing ligands for more than one type of receptor or enzyme target, making them highly valuable in the design and discovery of new bioactive compounds. researchgate.netbohrium.com The architectural and chemical nature of the isoquinoline ring system allows it to serve as a versatile template for developing a wide array of structurally diverse molecules. nih.gov

The rigid, bicyclic structure of isoquinoline provides a defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. nih.gov Isoquinoline and its derivatives are integral components of numerous natural alkaloids, such as papaverine (B1678415) and berberine, and exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.org Consequently, synthetic chemists are continually exploring new methods for the construction and functionalization of the isoquinoline skeleton to create novel therapeutic agents and molecular probes. researchgate.netbohrium.com The presence of the chloro and methyl groups on 5-Chloro-7-methylisoquinoline offers specific sites for further chemical modification, enhancing its utility as a building block in the synthesis of complex molecular architectures.

Applications in Materials Science

The unique electronic and photophysical properties of N-heterocyclic aromatic compounds have made them attractive candidates for applications in materials science.

Isoquinoline derivatives have garnered significant interest for their fluorescent properties. nih.govnih.gov Research has shown that the isoquinoline core can be incorporated into molecules that exhibit visible fluorescence, making them suitable for use as fluorophores. nih.govrsc.org The photophysical characteristics, such as absorption and emission wavelengths, can be tuned by altering the substituents on the isoquinoline ring. While specific studies on the luminescent properties of this compound are not extensively documented, the general class of isoquinoline compounds is actively being investigated for applications in fluorescent sensors, light sources, and optical recording systems. acs.orgglobethesis.com The development of novel "boroisoquinolines," for instance, has led to a new family of fluorophores with large Stokes shifts, suitable for labeling proteins. rsc.org

Heterocyclic aromatic compounds are fundamental building blocks in the design of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and polymer semiconductors. techbriefs.comopenaccessgovernment.org The inclusion of nitrogen atoms in an aromatic system, as in isoquinoline, lowers the frontier molecular orbital (HOMO/LUMO) energy levels, which can enhance electron injection and transport properties. acs.orgresearchgate.net This structural modification is a key strategy in developing n-type and ambipolar organic semiconductors. acs.org While the broader class of N-heterocycles is integral to the field of plastic electronics, specific research detailing the application of this compound in electronic materials is not prominent. openaccessgovernment.org However, its underlying N-heterocyclic aromatic structure makes it a relevant candidate for exploration in this area.

Development of Catalysts and Ligands for Organometallic Chemistry

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, enabling it to act as a ligand by coordinating to transition metal centers. This property allows isoquinoline derivatives to be used in the development of catalysts for a variety of organic transformations. nih.govrsc.org For example, isoquinoline structures can serve as privileged chiral ligands in asymmetric synthesis. nih.gov

Palladium-catalyzed reactions, which are pivotal in modern organic synthesis, often employ N-heterocyclic ligands to stabilize and activate the metal catalyst. Furthermore, isoquinoline-based substrates themselves can participate in organometallic reactions, such as nucleophilic substitution catalyzed by palladium(0). acs.org The development of efficient catalytic systems is a continuous effort in chemistry, and the structural and electronic properties of isoquinolines make them valuable components in the design of novel ligands and catalysts.

Inhibition of Corrosion Processes

Isoquinoline and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netwikipedia.org The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comnajah.edu

The effectiveness of isoquinoline-based inhibitors is attributed to several structural features:

Nitrogen Heteroatom: The lone pair of electrons on the nitrogen atom facilitates strong coordination to the metal surface.

Aromatic Rings: The π-electrons of the bicyclic system provide additional electron density, enhancing the adsorption process onto vacant d-orbitals of the metal. najah.edu

Substituents: Functional groups on the ring can further influence the molecule's adsorption and inhibition efficiency.

Studies on related compounds, such as 1-methylisoquinoline, have demonstrated that inhibition efficiency increases with the concentration of the inhibitor. asrjetsjournal.org The adsorption process for these types of molecules typically follows the Langmuir adsorption isotherm. jmaterenvironsci.com The presence of the chloro and methyl groups in this compound would likely modify its electron density and steric profile, potentially influencing its effectiveness as a corrosion inhibitor.

Table 1: Corrosion Inhibition Efficiency of Selected Quinoline (B57606)/Isoquinoline Derivatives
Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Concentration
1-MethylisoquinolineMild Steel1 M HClData not specified, but noted as efficient100-600 ppm
5-benzyl-8-propoxyquinoline (5BPQ)Q235 Steel0.5 M H₂SO₄97.7>2 mM
5-(azidomethyl)quinolin-8-ol (8QN3)Mild Steel1 M HCl905x10⁻³ M
Dihydrothieno[2,3-c]isoquinolinesMild Steel1.0 M H₂SO₄Noted as effectiveVarious

Precursors for Complex Heterocyclic Systems and Natural Product Synthesis

Substituted isoquinolines are valuable intermediates in the multistep synthesis of more complex molecules, including fused heterocyclic systems and natural products. wikipedia.orgnih.govnih.gov The this compound molecule is particularly useful as a synthetic precursor due to the reactivity of the chloro group.

The chlorine atom serves as a versatile functional handle, enabling a variety of transition metal-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the elaboration of the isoquinoline core, attaching diverse substituents at the 5-position to build molecular complexity. researchgate.net This strategy is fundamental in preparing libraries of compounds for drug discovery and in the total synthesis of natural products where the isoquinoline motif is a key structural element. durham.ac.uk Numerous synthetic methodologies have been developed to construct isoquinoline derivatives and subsequently use them to access polycyclic and pharmacologically active compounds. acs.orgbohrium.comorganic-chemistry.org

Q & A

Q. Advanced Research Focus

  • Hypothesis-Driven Design : Start by identifying target bonds (e.g., C-Cl for Suzuki coupling). Use computational tools (DFT calculations) to predict reaction feasibility and select catalysts (e.g., Pd(PPh3_3)4_4) .
  • Control Variables : Systematically vary parameters (temperature, solvent polarity, base strength) and monitor reaction progress via TLC/GC-MS. Include negative controls (e.g., catalyst-free conditions) to confirm catalytic activity .
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) or kinetic isotope effects to elucidate reaction pathways .

Data Interpretation : Compare yields and selectivity across conditions. If contradictions arise (e.g., unexpected byproducts), re-examine intermediates via in-situ IR or quenching experiments .

What methodologies are recommended for assessing the stability of this compound under different storage conditions?

Q. Basic Research Focus

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3 months) .
  • Degradation Product Identification : Use LC-MS/MS to characterize impurities. For example, hydrolysis of the chloro group may yield 7-methylisoquinolin-5-ol, detectable via neutral loss scans .

Advanced Consideration : For photolytic degradation, employ UV-vis spectroscopy to correlate λmax with degradation kinetics. Use quantum mechanical modeling to predict vulnerable molecular sites .

How should researchers address contradictory data in the literature regarding the biological activity of this compound?

Q. Advanced Research Focus

  • Meta-Analysis Framework : Compile studies into a database, noting variables like assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and solvent systems (DMSO vs. aqueous). Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity .
  • Experimental Replication : Reproduce key studies under standardized conditions. For cell-based assays, validate cell line authenticity (STR profiling) and control for batch-specific serum effects .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-Bromo-7-methylisoquinoline) to isolate the chloro group’s contribution. Compare IC50 values across analogs to resolve discrepancies .

What are the best practices for ensuring reproducibility in synthetic procedures for this compound?

Q. Basic Research Focus

  • Detailed Protocol Documentation : Specify exact equivalents of reagents, reaction vessel geometry, and stirring rates. For example, note if anhydrous conditions require molecular sieves or inert gas purging .
  • Batch-to-Batch Analysis : Characterize 3+ independent synthetic batches using identical techniques (NMR, HPLC). Report mean purity ± SD to highlight variability .
  • Open Data Sharing : Deposit spectral data in public repositories (e.g., NIH PubChem) with metadata on instrumentation settings .

Advanced Consideration : Use machine learning platforms (e.g., Bayesian optimization) to identify critical parameters affecting yield and automate protocol refinement .

How can researchers mitigate interference from this compound’s methyl group in spectroscopic analyses?

Q. Advanced Research Focus

  • Decoupling Techniques : In 1H^1H-NMR, apply NOE suppression pulses or use deuterated solvents to minimize splitting from the methyl group .
  • Selective Excitation : In IR spectroscopy, use difference spectra (subtract solvent background) to isolate C-Cl stretching vibrations (~550–600 cm1^{-1}) from C-H stretches .
  • Computational Aids : Simulate expected spectra using software like Gaussian or ADF. Overlay experimental and theoretical data to assign challenging peaks .

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